molecular formula C19H17ClN2O4 B11353120 N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353120
M. Wt: 372.8 g/mol
InChI Key: VISAREBVPFBSJN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with an appropriate reagent to form the oxazole ring. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both chloro and ethoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other similar compounds.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O4/c1-3-25-14-7-4-12(5-8-14)18-11-16(22-26-18)19(23)21-15-10-13(20)6-9-17(15)24-2/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

VISAREBVPFBSJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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